

An In-depth Technical Guide to 4-Chlorobenzylideneacetone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chlorobenzylideneacetone

Cat. No.: B6279929

[Get Quote](#)

Executive Summary

This technical guide provides a comprehensive overview of (E)-4-(4-chlorophenyl)but-3-en-2-one, commonly known as **4-Chlorobenzylideneacetone**. As a member of the chalcone family, this α,β -unsaturated ketone serves as a valuable intermediate in organic synthesis and a scaffold for developing biologically active molecules. This document delves into its structural characteristics, physicochemical properties, a detailed, field-proven synthesis protocol via Claisen-Schmidt condensation, and its current and potential applications in research and drug development. Emphasis is placed on the mechanistic underpinnings of its synthesis and the structure-activity relationships that drive its utility.

Introduction: The Significance of the Chalcone Scaffold

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one core, are a critical class of compounds found extensively in nature as precursors to flavonoids and isoflavonoids.^[1] Their unique chemical architecture, featuring a reactive α,β -unsaturated carbonyl system, imparts a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antineoplastic properties.^{[2][3]} **4-Chlorobenzylideneacetone**, a synthetic chalcone, leverages this privileged scaffold. The incorporation of a chlorine atom on the phenyl ring modulates the electronic properties of the molecule, influencing its reactivity and biological

profile, making it a compound of significant interest for medicinal chemists and materials scientists.

Structural Elucidation and Physicochemical Properties

The definitive structure of **4-Chlorobenzylideneacetone** is (E)-4-(4-chlorophenyl)but-3-en-2-one, indicating a trans configuration across the double bond, which is the more thermodynamically stable isomer.^[3] The molecule's key features include a p-substituted chlorophenyl ring, a conjugated double bond, and a ketone functional group.

Chemical Structure Diagram

Caption: Chemical structure of (E)-4-(4-chlorophenyl)but-3-en-2-one.

Physicochemical Data

The fundamental properties of **4-Chlorobenzylideneacetone** are summarized below for quick reference. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₉ ClO	[4][5][6]
Molecular Weight	180.63 g/mol	[4][5][6]
IUPAC Name	(E)-4-(4-chlorophenyl)but-3-en-2-one	[6][7]
Appearance	White to off-white or pale-yellow solid	[4]
Melting Point	58-62 °C	[4]
Boiling Point	145-147 °C at 5 mmHg	[4][5]
Density	~1.157 g/cm ³ (predicted)	[4][5]
CAS Number	3160-40-5	[4][5][6]
InChI Key	UUKRKWJGNHNTRG-NSCUHMNNSA-N	[6]

Spectroscopic Profile

Structural confirmation is unequivocally achieved through a combination of spectroscopic techniques. The expected spectral data are as follows:

- ¹H NMR: The proton NMR spectrum is characteristic. The methyl protons (-CH₃) of the acetone moiety appear as a singlet. The two vinyl protons (-CH=CH-) appear as doublets, with a large coupling constant (>15 Hz) confirming the trans (E) configuration. The four aromatic protons on the p-substituted ring appear as two distinct doublets, characteristic of an A₂B₂ system.
- ¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (C=O) downfield, followed by the carbons of the aromatic ring and the double bond. The methyl carbon will appear most upfield. PubChem provides access to reference spectra for this compound.[7]
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[8]

- C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1670-1690 cm^{-1} . The conjugation with the double bond lowers the frequency from a typical saturated ketone ($\sim 1715 \text{ cm}^{-1}$).[\[9\]](#)
- C=C Stretch (Alkene): A medium intensity band appears around 1600-1625 cm^{-1} .[\[10\]](#)
- Aromatic C=C Stretch: Medium to weak bands are observed in the 1475-1600 cm^{-1} region.[\[10\]](#)
- =C-H Bending (trans-alkene): A strong absorption around 960-980 cm^{-1} is a hallmark of the trans-disubstituted double bond.
- C-Cl Stretch: A signal in the fingerprint region, typically between 850-550 cm^{-1} , indicates the carbon-chlorine bond.[\[11\]](#)
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M^+) peak at m/z 180 and a characteristic $\text{M}+2$ peak at m/z 182 with an intensity of approximately one-third of the M^+ peak, confirming the presence of a single chlorine atom.[\[7\]](#)

Synthesis via Base-Catalyzed Claisen-Schmidt Condensation

The most reliable and widely used method for synthesizing **4-Chlorobenzylideneacetone** is the Claisen-Schmidt condensation, a specific type of crossed-alcohol reaction.[\[12\]](#) This reaction involves the condensation of an aromatic aldehyde lacking α -hydrogens (4-chlorobenzaldehyde) with a ketone containing α -hydrogens (acetone).[\[12\]](#) The reaction is typically catalyzed by a base, such as sodium hydroxide.


Reaction Mechanism

The causality behind this synthesis is a three-step process driven by the base catalyst:

- Enolate Formation: The hydroxide ion (-OH) abstracts an acidic α -hydrogen from acetone. This is the rate-determining step, forming a resonance-stabilized enolate nucleophile. Acetone is deprotonated rather than the aldehyde because the aldehyde lacks α -hydrogens.

- Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a tetrahedral alkoxide intermediate.
- Dehydration: The alkoxide is protonated by water (formed in the first step) to yield a β -hydroxy ketone (aldol addition product). This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β -unsaturated ketone. The dehydration is highly favorable as it creates an extended conjugated system involving the aromatic ring, the double bond, and the carbonyl group, which is thermodynamically very stable.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Chlorobenzylideneacetone**.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, evidenced by the formation of a precipitate and confirmed by melting point analysis, validates the procedure.

- Materials:
 - 4-Chlorobenzaldehyde
 - Acetone
 - Sodium Hydroxide (NaOH)

- Ethanol (95%)
- Distilled Water
- Magnetic stirrer and stir bar
- Erlenmeyer flask
- Ice bath
- Büchner funnel and vacuum flask
- Procedure:
 - Prepare the Base Solution: In a small beaker, dissolve a stoichiometric amount of NaOH pellets in distilled water to create a ~10% (w/v) solution. Allow it to cool to room temperature.
 - Prepare the Aldehyde/Ketone Solution: In an Erlenmeyer flask, dissolve 4-chlorobenzaldehyde (1 equivalent) and acetone (1 equivalent) in a suitable volume of 95% ethanol. Stir the mixture with a magnetic stirrer until all the aldehyde has dissolved.
 - Initiate Condensation: While stirring the ethanolic solution at room temperature, add the cooled NaOH solution dropwise over 5-10 minutes.
 - Reaction Monitoring: A yellow color and subsequent precipitate should form shortly after the base addition. Continue to stir the mixture vigorously for 30-60 minutes at room temperature to ensure the reaction goes to completion.
 - Isolation of Crude Product: Cool the reaction flask in an ice bath for 15-20 minutes to maximize the precipitation of the product.
 - Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with several small portions of cold distilled water to remove any residual NaOH and other water-soluble impurities.
 - Purification: For higher purity, the crude product should be recrystallized. Transfer the solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol. Allow the solution to

cool slowly to room temperature, then place it in an ice bath to induce crystallization.

- Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.
- Characterization: Confirm the identity and purity of the final product by measuring its melting point (expected: 58-62 °C) and acquiring spectroscopic data (IR, NMR).

Applications in Research and Drug Development

4-Chlorobenzylideneacetone is not typically an end-product but rather a versatile building block. Its value lies in the reactive handles provided by the chalcone core.

- Precursor for Heterocyclic Synthesis: The α,β -unsaturated ketone moiety is an excellent Michael acceptor and can react with various dinucleophiles (e.g., hydrazine, guanidine, thiourea) to synthesize a wide array of five- and six-membered heterocyclic compounds like pyrazolines, pyrimidines, and pyridines. These heterocyclic derivatives are often the primary targets for biological screening.
- Medicinal Chemistry Scaffold: As a chalcone derivative, it is a subject of investigation for various pharmacological activities. Studies on related chlorinated chalcones have shown promising antimicrobial activity, particularly against Gram-positive bacteria, by disrupting the integrity of the cytoplasmic membrane.^[4] Furthermore, the general class of chalcones is widely investigated for potential anticancer, antioxidant, and anti-inflammatory effects, making **4-Chlorobenzylideneacetone** a relevant starting point for the synthesis of new therapeutic candidates.^[4]
- Material Science: The extended conjugated system of chalcones gives them unique photophysical properties. They can be explored for applications in organic electronics and as components of photosensitive polymers.^[4]

Safety and Handling

Proper handling is crucial to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Chlorobenzylideneacetone** presents the following hazards:

- Hazard Statements:
 - H315: Causes skin irritation.[[7](#)]
 - H319: Causes serious eye irritation.[[7](#)]
 - H335: May cause respiratory irritation.[[7](#)]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
 - Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
 - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

4-Chlorobenzylideneacetone is a fundamentally important synthetic chalcone with a well-defined chemical structure and a robust, accessible synthesis route. Its value to researchers, scientists, and drug development professionals is rooted in the versatile reactivity of its α,β -unsaturated ketone core, which serves as a gateway to a vast library of complex heterocyclic compounds. The demonstrated biological potential of the chalcone scaffold ensures that **4-Chlorobenzylideneacetone** will remain a relevant and valuable tool in the ongoing quest for novel therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one | 38661-91-5 [smolecule.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-Chlorobenzylideneacetone, 98% | Fisher Scientific [fishersci.ca]
- 7. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chlorobenzalacetone | C10H9ClO | CID 98183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. eng.uc.edu [eng.uc.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chlorobenzylideneacetone: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6279929#4-chlorobenzylideneacetone-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com